Product packaging for 4,4'-Dinitrobenzanilide(Cat. No.:CAS No. 6333-15-9)

4,4'-Dinitrobenzanilide

Cat. No.: B1617148
CAS No.: 6333-15-9
M. Wt: 287.23 g/mol
InChI Key: NOMOTPVSNBNBSG-UHFFFAOYSA-N
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Description

Conceptual Framework of Nitroaromatic Compounds in Advanced Organic Chemistry

Nitroaromatic compounds, organic molecules containing one or more nitro groups (–NO2) attached to an aromatic ring, are a cornerstone of modern industrial chemistry. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.org This electron-withdrawing nature makes the aromatic ring electron-deficient, which in turn deactivates it towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org

The synthesis of nitroaromatic compounds is most commonly achieved through nitration, a process involving the reaction of an aromatic compound with a mixture of nitric and sulfuric acids. nih.gov This electrophilic substitution reaction introduces the nitro group onto the aromatic ring. nih.gov The conditions of the nitration reaction can be controlled to direct the position of the nitro group to the ortho, meta, or para positions on the ring. nih.gov

Nitroaromatic compounds serve as crucial starting materials for a vast array of industrial products, including pesticides and explosives. nih.gov The inherent chemical and functional diversity imparted by the nitro group also contributes to their environmental persistence. nih.gov The stability of the benzene (B151609) ring, coupled with the electron-withdrawing character of the nitro group, renders these compounds resistant to oxidative degradation. nih.gov

Significance of Benzanilide (B160483) Scaffolds in Synthetic Methodologies and Material Science Research

The benzanilide scaffold, a structural motif featuring a benzoyl group linked to an aniline (B41778) moiety, is a privileged structure in medicinal chemistry and material science. This framework is a key component in a variety of biologically active compounds. Hydroxylated benzanilides, for instance, are important in pharmaceuticals and agrochemicals, with the position of the hydroxyl group often determining the compound's specific biological activity. nih.gov

The synthesis of benzanilides can be approached through several methods, including the condensation of carboxylic acids with amines. nih.gov However, this can present challenges such as the availability of starting materials and the formation of side products. nih.gov More advanced, diversity-oriented synthesis strategies are being developed to overcome these limitations and provide rapid access to libraries of benzanilide derivatives for screening and discovery. nih.gov Recent research has also explored the use of native chemical ligation (NCL) for the synthesis of benzanilides, particularly for creating aromatic amide bonds in aqueous environments, which has potential applications in fragment-based drug discovery and the creation of DNA-encoded combinatorial libraries. nih.gov

In material science, the conformational flexibility of the benzanilide structure is of particular interest. This flexibility allows for the design of molecular switches and sensors. researchgate.netacs.org The ability to control the conformation of benzanilide derivatives through external stimuli, such as the addition of an acid, opens up possibilities for creating novel materials with tunable properties. acs.org

Overview of Research Directions Pertaining to Dinitrobenzanilide Derivatives

Research into dinitrobenzanilide derivatives is multifaceted, with investigations spanning from fundamental synthesis and characterization to the exploration of their potential applications. A primary focus is the development of efficient and regioselective synthetic methods to access a wide range of these compounds. The downstream applications of dinitrobenzanilides are also a significant area of research, with studies exploring their use as precursors for other complex molecules, such as 4,4'-diaminobenzanilide (B1630359). lookchem.com

The presence of two nitro groups in dinitrobenzanilide derivatives makes them interesting candidates for studies in materials science, particularly in the context of nonlinear optics and high-energy materials. Furthermore, the biological activity of these compounds is an emerging area of interest, with some research pointing towards potential applications in medicinal chemistry. ontosight.ai The structural similarity of the benzanilide core to known bioactive molecules suggests that dinitrobenzanilide derivatives could serve as scaffolds for the design of new therapeutic agents. ontosight.ai Future research will likely continue to focus on the synthesis of novel dinitrobenzanilide derivatives and a deeper investigation into their physicochemical and biological properties.

Focus on 4,4'-Dinitrobenzanilide

This compound is a specific isomer of dinitrobenzanilide that has garnered attention in chemical research. Its symmetrical structure, with a nitro group on the para position of both the benzoyl and anilide rings, leads to distinct physical and chemical properties.

Synthesis and Properties

The most common laboratory synthesis of this compound involves the reaction of 4-nitrobenzoyl chloride with 4-nitroaniline (B120555). lookchem.com This straightforward acylation reaction provides a high yield of the desired product. lookchem.com

The physical and chemical properties of this compound are well-documented. It is a crystalline solid with a high melting point, reflecting the stability of its molecular structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C13H9N3O5
Molecular Weight 287.23 g/mol
CAS Number 6333-15-9
Melting Point 274 °C
Boiling Point (Predicted) 417.9 ± 30.0 °C
Density (Predicted) 1.496 ± 0.06 g/cm³
pKa (Predicted) 10.94 ± 0.70

Data sourced from multiple chemical databases. lookchem.comchemicalbook.comguidechem.com

Research Findings

Academic research on this compound has primarily focused on its synthesis, characterization, and its utility as a chemical intermediate. It serves as a precursor for the synthesis of other compounds, most notably 4,4'-diaminobenzanilide, which is obtained through the reduction of the two nitro groups. lookchem.com This diamino derivative is a valuable monomer in the synthesis of high-performance polymers.

While specific research on the direct applications of this compound is somewhat limited, its well-defined structure and properties make it a useful model compound for studying the fundamental chemistry of nitroaromatic and benzanilide systems. Its potential in medicinal chemistry is an area of ongoing investigation, with the symmetrical arrangement of the nitro groups influencing its electronic and steric properties, which could be relevant for biological interactions. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N3O5 B1617148 4,4'-Dinitrobenzanilide CAS No. 6333-15-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6333-15-9

Molecular Formula

C13H9N3O5

Molecular Weight

287.23 g/mol

IUPAC Name

4-nitro-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-1-5-11(6-2-9)15(18)19)14-10-3-7-12(8-4-10)16(20)21/h1-8H,(H,14,17)

InChI Key

NOMOTPVSNBNBSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

6333-15-9

Origin of Product

United States

Synthetic Methodologies for 4,4 Dinitrobenzanilide

Classical Amide Bond Formation Strategies

Traditional methods for synthesizing 4,4'-Dinitrobenzanilide rely on robust and well-documented amidation reactions. These strategies typically involve the coupling of an activated carboxylic acid derivative with an aromatic amine.

Condensation Reactions Utilizing Acyl Halides

One of the most direct and common methods for forming the amide linkage in this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl halide. This approach is favored for its high reactivity and often excellent yields.

The primary classical synthesis of this compound involves the condensation reaction between 4-Nitrobenzoyl chloride and 4-Nitroaniline (B120555). In this reaction, the lone pair of electrons on the amino group of 4-Nitroaniline attacks the electrophilic carbonyl carbon of 4-Nitrobenzoyl chloride. This is followed by the elimination of a molecule of hydrogen chloride, which is typically neutralized by a base present in the reaction mixture, to form the stable amide bond.

Various solvents and bases can be employed to facilitate this reaction. For instance, a high yield of 99% has been reported when the reaction is carried out in 1,4-dioxane (B91453) at 60°C for one hour, using triethylamine (B128534) as the base. lookchem.com Another documented procedure involves treating a mixture of p-nitroaniline with sodium carbonate and sodium acetate (B1210297) in water with p-nitrobenzoyl chloride at 50-60°C for two hours, resulting in an 80% yield of this compound after crystallization from glacial acetic acid. researchgate.net A similar method coupling p-nitroaniline with 4-nitrobenzoyl chloride in a chlorobenzene/triethylamine system at 90°C for 4.5 hours has been reported to produce an 89% yield.

ReactantsBase/SolventTemperature (°C)TimeYield (%)Reference
4-Nitrobenzoyl chloride, 4-NitroanilineTriethylamine / 1,4-Dioxane601 h99 lookchem.com
4-Nitrobenzoyl chloride, 4-NitroanilineNa₂CO₃, CH₃COONa / Water50-602 h80 researchgate.net
4-Nitrobenzoyl chloride, p-NitroanilineTriethylamine / Chlorobenzene904.5 h89

Amidation via Carboxylic Acid Derivatives

An alternative to using highly reactive acyl halides is the direct coupling of a carboxylic acid with an amine. This pathway is considered greener as it avoids the use of halogenating agents like thionyl chloride, but it requires specific conditions to proceed efficiently.

Direct amidation between a carboxylic acid (like 4-nitrobenzoic acid) and an amine (like 4-nitroaniline) is an equilibrium process that involves the formation of a water molecule as a byproduct. chemistrylearner.com To drive the reaction toward the formation of the amide product, this water must be removed. This is achieved by using dehydrating agents. chemistrylearner.comissr.edu.kh These agents are chemicals that react with water, effectively sequestering it from the reaction medium and shifting the equilibrium in favor of the product. chemistrylearner.com

Common dehydrating agents in organic synthesis include carbodiimides, acid anhydrides, and various phosphorus compounds. google.comhighfine.com For the synthesis of this compound from 4-nitrobenzoic acid and 4-nitroaniline, a yield of 92% has been achieved in 1,4-dioxane at 20°C, indicating the use of an effective coupling or dehydration system. lookchem.com While direct amidation is less common than the acyl chloride method for this specific compound, the principles of dehydration are fundamental to many amide bond formation strategies in modern organic chemistry. cayley-nielson.com

Sustainable and Green Chemistry Approaches in Benzanilide (B160483) Preparation

In response to the growing need for environmentally benign chemical processes, new methodologies are being developed for the synthesis of benzanilides. These approaches focus on reducing waste, minimizing energy consumption, and avoiding hazardous solvents and reagents.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a significant green chemistry technique, offering numerous advantages over conventional heating methods. researchgate.netrsc.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to rapid reaction rates, shorter reaction times, and often higher product yields. researchgate.nettandfonline.comnih.gov

For the synthesis of benzanilides, microwave irradiation under solvent-free conditions has proven to be a highly effective and scalable method. tandfonline.comtandfonline.com Studies have shown that using a palladium-doped clay catalyst, various benzanilides can be synthesized in excellent yields (up to 99%) in as little as 8-10 minutes without the need for any solvent. researchgate.net This solvent-free approach is particularly beneficial as the solvent is often the main source of waste in chemical syntheses. tandfonline.comtandfonline.com The catalysts used in these protocols are often heterogeneous, allowing for easy separation from the reaction mixture and recycling for subsequent use, further enhancing the sustainability of the process. tandfonline.comtandfonline.com The purification of the product is also simplified, often requiring only crystallization, which avoids the large volumes of organic solvents used in traditional column chromatography. tandfonline.comtandfonline.com

CatalystConditionsTimeYield (%)Key AdvantagesReference
Palladium-doped ClayMicrowave, Solvent-free8-10 min99Rapid reaction, high yield, no solvent, recyclable catalyst, simple purification tandfonline.comresearchgate.net
Enhanced Reaction Kinetics and Energy Efficiency Considerations

Solvent-free methods, particularly when combined with microwave irradiation, demonstrate significantly enhanced reaction kinetics. google.comchemicalbook.com Reactions that might take hours under conventional heating can be completed in a matter of minutes, with excellent yields. google.comchemicalbook.com This acceleration is a hallmark of process intensification.

Energy efficiency is a critical consideration in chemical synthesis. rsc.org Techniques that reduce reaction times and eliminate the need to heat large volumes of solvent inherently consume less energy. Microwave-assisted synthesis is a prime example, where energy is directly supplied to the reacting molecules, leading to rapid heating and shorter reaction times. chemicalbook.com Furthermore, studies have shown that switching from batch processing to continuous flow reactors has the potential to significantly reduce energy consumption, although this may require substantial initial investment. The efficiency of a reaction pathway can be evaluated by its ability to convert starting materials into the desired product with minimal waste and energy use. rsc.org

Catalytic Systems in Benzanilide Formation

The choice of catalyst is pivotal in modern organic synthesis. For benzanilide formation, research has focused on developing robust and recyclable catalytic systems that offer high activity and selectivity.

Application of Palladium-Doped Clay Catalysts

Palladium-doped clay has emerged as a highly effective, heterogeneous, and recyclable catalyst for the synthesis of benzanilides under solvent-free, microwave-assisted conditions. google.comchemicalbook.com The catalyst, prepared by suspending montmorillonite-KSF clay in a solution of palladium chloride, consists of palladium nanoparticles encapsulated within the clay structure. chemicalbook.com This system is effective for the amide bond formation between various substituted anilines and benzoyl chlorides, including those with nitro functional groups. google.com

The catalyst's efficiency is remarkable, requiring only a small amount (e.g., 5 mg per mmol of reactant) to achieve high yields in very short reaction times. chemicalbook.com A key advantage is its recyclability; the catalyst can be easily recovered by filtration and reused multiple times with only an insignificant loss of activity. google.comchemicalbook.com

Table 1: Microwave-Assisted Synthesis of a Benzanilide Derivative Using Pd-Clay Catalyst google.com
EntrySolventPower (Watts)Time (min)Yield (%)
1None300394
2Toluene3001560
3DCM3002040
4THF3002555
5Acetonitrile3002065

This table illustrates the superior performance of the solvent-free condition for the reaction between 4-methoxy aniline (B41778) and benzoyl chloride, representative of the efficiency of this catalytic system.

Continuous Flow Reactor Technologies for Scalable Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages for scalable synthesis. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly beneficial for managing reaction heat and ensuring process safety, especially for reactions that are highly exothermic.

The application of continuous flow technology can lead to improved yields and product purity while allowing for the integration of in-line purification and analysis. Subjecting the flow stream to backpressure allows solvents to be used above their normal boiling points, which can dramatically increase reaction rates. For the production of compounds like this compound, adopting a continuous flow process could enhance scalability, improve safety, and potentially reduce energy consumption and waste, making it an attractive option for industrial-scale manufacturing.

Synthesis of Related Dinitrobenzanilide Isomers and Analogues

The synthetic principles applied to this compound can be extended to its isomers and analogues, which are valuable as intermediates in various fields, including the synthesis of dyes and pharmaceuticals.

Preparation of 2,4-Dinitrobenzanilide from Dinitrobenzoic Acid and Aniline

The synthesis of 2,4-Dinitrobenzanilide involves the condensation reaction between 2,4-dinitrobenzoic acid and aniline. This reaction forms an amide bond connecting the two aromatic rings. To facilitate this transformation, the carboxylic acid group of 2,4-dinitrobenzoic acid typically requires activation. This can be achieved using a coupling agent, such as a carbodiimide (B86325) like EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), which converts the carboxylic acid into a more reactive intermediate that is readily attacked by the amino group of aniline to form the desired benzanilide product.

Synthetic Routes to Cyano-Substituted Dinitrobenzanilides

The introduction of a cyano group into the dinitrobenzanilide structure creates compounds with potential applications in various fields of chemical synthesis. A specific example is the synthesis of 2-cyano-4,4'-dinitrobenzanilide.

A documented method for the preparation of 2-cyano-4,4'-dinitrobenzanilide involves the reaction of 5-nitroanthranilonitrile with p-nitrobenzoyl chloride. prepchem.com The synthesis is conducted in dry pyridine (B92270), where the reactants are refluxed for three hours. Following the reaction, the pyridine is removed by distillation under vacuum. The resulting residue is then treated with water to precipitate the product. Purification is achieved by boiling the precipitate in ethanol (B145695) and filtering the insoluble material, which yields the final product as a yellow solid. prepchem.com

Detailed research findings for this synthetic route are presented in the table below.

ReactantsSolventConditionsProductYieldMelting Point (°C)Reference
5-Nitroanthranilonitrile (0.1 mole), p-Nitrobenzoyl chloride (0.1 mole)Dry Pyridine (100 ml)Refluxed for 3 hours2-Cyano-4,4'-dinitrobenzanilide21.57 g195-196 prepchem.com

Table 2: Synthetic Data for 2-Cyano-4,4'-dinitrobenzanilide.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dinitrobenzanilide

Reduction Pathways of Nitro Groups

The most prominent reaction pathway for 4,4'-Dinitrobenzanilide involves the reduction of its two nitro groups. This transformation is crucial for the synthesis of valuable chemical intermediates, such as aromatic diamines used in the polymer industry.

Catalytic Hydrogenation to Diaminobenzanilides (e.g., 4,4'-Diaminobenzanilide)

Reaction: C₁₃H₉N₃O₅ + 6H₂ → C₁₃H₁₃N₃O + 4H₂O

Kinetic studies on the reduction of substituted dinitrobenzanilides reveal that the reactivity of the nitro groups is position-dependent. For this compound, research indicates that the nitro group at the 4'-position (on the aniline (B41778) ring) is reduced first to yield the intermediate 4-amino-4'-nitrobenzanilide (B8793315). orientjchem.org The reaction proceeds sequentially, and depending on the degree of conversion, the reaction mixture will contain the starting dinitro compound, the intermediate monoamino-mononitro species, and the final diamino product. orientjchem.org

The general mechanism for the catalytic reduction of aromatic nitro compounds involves several steps on the catalyst surface. orientjchem.org It is understood that the process begins with the activation of hydrogen on the metal catalyst, followed by the stepwise reduction of the nitro group. orientjchem.orgresearchgate.net While intermediates like nitroso and hydroxylamine (B1172632) are formed, they are typically not found in the final reaction mixture as they are readily converted to the amine. orientjchem.org The rate of reduction is influenced by the electronic properties of substituents on the aromatic ring; electron-donating groups tend to decrease the reaction rate. orientjchem.orgresearchgate.net

Influence of Catalysts: Palladium on activated carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of nitro compounds. wikipedia.orgmdpi.com The activated carbon support provides a large surface area for the palladium metal, maximizing its catalytic activity. wikipedia.orgmdpi.com The catalyst facilitates the dissociation of hydrogen molecules and the subsequent transfer of electrons and protons to the nitro group. Palladium loading on the carbon support typically ranges from 3% to 10% by weight. wikipedia.orgchemicalbook.com The efficiency and reusability of Pd/C catalysts make them suitable for both laboratory-scale synthesis and industrial production. mdpi.com

Influence of High-Pressure Conditions: Hydrogenation reactions are often carried out under elevated pressure. wiggens.com Increasing the hydrogen pressure enhances the solubility of the gas in the liquid solvent, which in turn increases the concentration of hydrogen available at the catalyst surface. frontiersin.org This leads to a higher reaction rate. Industrial-scale procedures for the hydrogenation of this compound often employ hydrogen pressures in the range of 0.8 to 1.0 MPa. orientjchem.orgchemicalbook.com Higher pressure can also influence the selectivity and efficiency of the reaction. frontiersin.org

The table below summarizes typical conditions for the catalytic hydrogenation of this compound based on patented industrial processes.

ParameterValueReference
SubstrateThis compound chemicalbook.com
Catalyst3 wt% Palladium on Carbon (Pd/C) chemicalbook.com
SolventN,N-dimethylformamide (DMF) chemicalbook.com
Pressure0.8 ± 0.1 MPa chemicalbook.com
Temperature100 ± 1 °C chemicalbook.com
Yield96.1% (of 4,4'-Diaminobenzanilide) chemicalbook.com

Formation of Intermediate Species During Reduction

The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediate stages. The classical Haber-Lukashevich mechanism outlines this pathway, which involves the formation of nitroso (-NO) and hydroxylamine (-NHOH) species as key intermediates. orientjchem.org

Reduction Pathway: R-NO₂ → R-NO → R-NHOH → R-NH₂

During the catalytic hydrogenation of aromatic nitro compounds, these intermediates are formed on the catalyst surface. orientjchem.org However, they are generally highly reactive under typical hydrogenation conditions and are quickly reduced further. orientjchem.org As a result, intermediates like nitrosobenzene (B162901) and phenylhydroxylamine are usually not detected in the solution at any stage of the transformation when using a Pd/C catalyst. orientjchem.org Studies on the reduction of various dinitrobenzanilides have shown that the primary intermediate detected in the reaction mixture is the monoamino-mononitro product, such as 4-amino-4'-nitrobenzanilide in the case of this compound. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings are generally electron-rich and thus react with electrophiles. However, the presence of potent electron-withdrawing groups can render the aromatic ring electron-deficient and susceptible to attack by nucleophiles. wikipedia.orgwikipedia.orgmasterorganicchemistry.com This type of reaction is known as Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub

Addition Step: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub

Impact of Nitro Substituents on Aromatic Ring Electrophilicity

The nitro group (-NO₂) is a very strong electron-withdrawing group, a property that is central to its influence on aromatic reactivity. wikipedia.orgnumberanalytics.com In this compound, both aromatic rings are substituted with a nitro group. These groups significantly decrease the electron density of the aromatic rings, making them highly electrophilic and thus activated towards nucleophilic attack. wikipedia.orglibretexts.org

For an SNAr reaction to occur efficiently, the electron-withdrawing substituent must be positioned ortho or para to the leaving group. pressbooks.publibretexts.org This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, thereby stabilizing the intermediate. masterorganicchemistry.comlibretexts.org In this compound, while there isn't a typical halide leaving group, the principle of enhanced electrophilicity due to the nitro groups remains. This heightened electrophilicity is a key characteristic of the molecule's reactivity profile, making the aromatic rings potential sites for attack by strong nucleophiles under specific conditions. The presence of these activating groups facilitates reactions that would otherwise be impossible on an unsubstituted benzene (B151609) ring. wikipedia.org

Oxidative Transformations

An efficient and environmentally conscious protocol has been developed for the selective oxidative halogenation of various aromatic compounds, including benzanilides. sci-hub.seresearchgate.net This method utilizes a combination of an oxidant, such as Oxone (a triple salt containing potassium peroxymonosulfate), and a sodium halide (NaX, where X = Cl or Br) as the halogen source. sci-hub.seresearchgate.net

The process is considered a green chemical method as it avoids the use of metal catalysts and harsh reagents. sci-hub.se The reaction proceeds by the in-situ generation of the halogenating species from the oxidation of the halide salt. ijsrp.org For benzanilide (B160483) substrates, this method has shown high yields for mono- and di-halogenated products, with the position of halogenation being influenced by the directing effects of the amide group and other substituents on the rings. sci-hub.seresearchgate.net While this compound is not explicitly detailed as a substrate in these studies, the methodology is broadly applicable to benzanilides. sci-hub.se The strong deactivating and meta-directing nature of the nitro groups would be expected to influence the regioselectivity and rate of the halogenation reaction on both aromatic rings.

Table 1: Representative Examples of Oxidative Halogenation of Benzanilides Using Oxone/NaX System. sci-hub.se
SubstrateHalogen SourceProductYield (%)
BenzanilideNaCl2-Chlorobenzanilide94
4-MethylbenzanilideNaCl2-Chloro-4-methylbenzanilide96
4-MethoxybenzanilideNaCl2-Chloro-4-methoxybenzanilide95
BenzanilideNaBr2,4-Dibromobenzanilide96
4-ChlorobenzanilideNaBr2,4-Dibromo-4'-chlorobenzanilide92

Spectroscopic and Advanced Structural Elucidation of 4,4 Dinitrobenzanilide and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. Each molecule possesses a unique vibrational fingerprint, making these techniques powerful tools for functional group identification and structural confirmation.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a detailed fingerprint of the functional groups present. In the solid-state analysis of 4,4'-Dinitrobenzanilide, several characteristic absorption bands are observed that confirm its structure. prepchem.com

Key functional group vibrations are readily identified. The presence of a sharp absorbance at 3368 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide linkage. prepchem.com The carbonyl (C=O) stretching of the amide group is observed at 1686 cm⁻¹. prepchem.com Furthermore, two strong bands at 1538 cm⁻¹ and 1336 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the conjugated nitro (NO₂) groups, respectively. prepchem.com These values are consistent with a structure containing both amide and nitroaromatic functionalities.

FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
3368N-H StretchSecondary Amide prepchem.com
1686C=O Stretch (Amide I)Secondary Amide prepchem.com
1538Asymmetric NO₂ StretchConjugated Nitro prepchem.com
1336Symmetric NO₂ StretchConjugated Nitro prepchem.com

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While FTIR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR spectra.

Predicted Raman Active Modes for this compound

Predicted Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~1600Aromatic C=C StretchBenzene (B151609) Rings
~1350Symmetric NO₂ StretchConjugated Nitro
~1200C-N StretchAmide/Nitro
~850Ring Breathing/CH BendingBenzene Rings

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct types of protons and their electronic environments. While literature confirms that the structure of this compound has been verified using ¹H NMR, specific experimental chemical shift data is not publicly detailed. prepchem.com However, a theoretical spectrum can be predicted based on the known effects of the functional groups present.

The molecule has nine protons in three distinct chemical environments:

Aromatic Protons on the Anilide Ring: The four protons on the p-nitroaniline moiety. These protons are chemically equivalent in pairs and would form a complex second-order splitting pattern known as an AA'BB' system, which often appears as two distinct doublets. Due to the strong electron-withdrawing effect of the nitro group, these protons would be significantly deshielded and appear in the aromatic region, estimated between 8.0 and 8.4 ppm.

Aromatic Protons on the Benzoyl Ring: The four protons on the p-nitrobenzoyl moiety. These protons also form an AA'BB' system. They are deshielded by both the adjacent carbonyl group and the para-nitro group, placing their signals far downfield in the aromatic region, likely between 8.1 and 8.5 ppm.

Predicted ¹H NMR Spectral Assignments for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
> 10.0Singlet (broad)1H-CONH-
8.1 - 8.5Doublet (AA'BB')4HProtons on the p-nitrobenzoyl ring
8.0 - 8.4Doublet (AA'BB')4HProtons on the p-nitroaniline ring

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Fast Atom Bombardment (FAB) is a soft ionization technique in mass spectrometry where a sample is mixed with a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms. This method is particularly well-suited for ionizing polar and thermally unstable compounds, yielding primarily protonated molecular ions [M+H]⁺ with minimal fragmentation.

Experimental FAB-MS data for this compound is not available in the reviewed literature. The molecular formula of this compound is C₁₃H₉N₃O₅, giving it a monoisotopic mass of 287.0542 g/mol . In a positive-ion FAB-MS experiment, the primary species expected would be the protonated molecule [M+H]⁺ at an m/z of approximately 288.

Although FAB is a soft ionization technique, some fragmentation can occur. For benzanilides, the most common fragmentation pathway is the cleavage of the amide bond. researchgate.net This would lead to two primary fragment ions: the p-nitrobenzoyl cation and a fragment related to p-nitroaniline.

Predicted FAB-MS Fragmentation Data for this compound

Predicted m/zIonPredicted Origin
288[M+H]⁺Protonated Molecular Ion
150[C₇H₄NO₃]⁺p-nitrobenzoyl cation
138[C₆H₆N₂O₂]⁺˙p-nitroaniline radical cation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.orgrsc.org It is particularly useful for the analysis of complex mixtures and for providing molecular weight information of the components. wikipedia.orgrsc.org In the context of this compound and its derivatives, LC-MS is employed to confirm the molecular weight of the synthesized compound and to identify any impurities or byproducts from the reaction mixture.

The LC component separates the this compound from other species in the sample based on their differential partitioning between a mobile phase and a stationary phase. wikipedia.org Following separation, the analyte is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common ionization technique for moderately polar molecules like this compound. wikipedia.org The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the target compound. For instance, the molecular weight of this compound is 287.23 g/mol .

In the analysis of derivatives, such as the reduction product 4,4'-diaminobenzanilide (B1630359), LC-MS can be used to monitor the progress of the reaction and confirm the formation of the desired product. Furthermore, LC-MS/MS, a tandem mass spectrometry technique, can provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govmeasurlabs.com This is particularly valuable for the structural elucidation of novel derivatives. For example, a study on 2,4-dinitrophenol, a related compound, utilized LC-MS/MS to identify its metabolites. nih.gov

Table 1: Representative LC-MS Data for Nitroaromatic Compounds

CompoundRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Reference
2,4-DinitrophenolNot SpecifiedNot Specified183 nih.gov
2-Amino-4-nitrophenolNot Specified155Not Specified nih.gov

This table is illustrative and shows the type of data obtained from LC-MS analysis of related nitroaromatic compounds. Specific retention times are highly dependent on the chromatographic conditions used.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon interaction with electromagnetic radiation. msu.edu

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. technologynetworks.com This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. msu.edu For this compound, the presence of nitro groups and the extended conjugated system of the benzanilide (B160483) core are expected to give rise to distinct absorption bands.

The UV-Vis spectrum of a related compound, 2,4-dinitroaniline, shows a significant absorption band around 346 nm. researchgate.net It is anticipated that this compound would also exhibit strong absorption in the UV region due to π→π* transitions associated with the aromatic rings and the nitro groups. The exact position of λmax can be influenced by the solvent polarity. The Beer-Lambert law can be applied for the quantitative analysis of this compound in solution, provided a calibration curve is established. libretexts.org

Table 2: Typical UV-Vis Absorption Data for Related Nitroaromatic Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2,4-DinitroanilineNot Specified346Not Specified researchgate.net
4-Dimethylamino-4'-nitrostilbeneBenzene432.227,000 omlc.org

This table provides examples of UV-Vis data for structurally related compounds to infer the expected spectral characteristics of this compound.

Photoluminescence (PL) spectroscopy involves the emission of light from a substance after it has absorbed photons. horiba.com This phenomenon includes fluorescence and phosphorescence. youtube.com The emission spectrum provides information about the excited states of a molecule and can be used to study its electronic properties. renishaw.com

While many nitroaromatic compounds are known to be weak emitters due to efficient non-radiative decay pathways, studying the photoluminescence of this compound and its derivatives can still provide valuable information. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, can be measured to quantify the emission efficiency. horiba.com For example, the fluorescence quantum yield of 4-dimethylamino-4'-nitrostilbene, a molecule with a nitro group, varies significantly with the solvent. omlc.org Any observed emission from this compound would likely be in the visible region of the spectrum, and its characteristics, such as the emission maximum and lifetime, could be sensitive to the molecular environment and substitution pattern.

Table 3: Example Photoluminescence Data for a Nitro-Substituted Stilbene

CompoundSolventExcitation Wavelength (nm)Emission Maximum (nm)Quantum Yield (ΦF)Reference
4-Dimethylamino-4'-nitrostilbeneBenzene400~5500.7 omlc.org
4-Dimethylamino-4'-nitrostilbeneMethylene ChlorideNot SpecifiedNot Specified0.008 omlc.org

This table illustrates how photoluminescence properties can vary for a nitro-containing compound and provides a reference for potential studies on this compound.

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives. chromtech.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions and to identify compounds present in a mixture. libretexts.orgwikipedia.org In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-nitroaniline (B120555) and 4-nitrobenzoyl chloride) and the formation of the product. prepchem.comtubitak.gov.tr

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. sigmaaldrich.com The plate is then developed in a suitable mobile phase. wikipedia.org The different components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. libretexts.org The separated spots can be visualized under UV light, as aromatic compounds like this compound often absorb UV radiation. wikipedia.org The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. libretexts.org

Table 4: Conceptual TLC Data for the Synthesis of this compound

CompoundExpected PolarityExpected Rf Value*Visualization Method
4-NitroanilineMore PolarLowerUV Light
4-Nitrobenzoyl ChlorideLess PolarHigherUV Light
This compoundIntermediateIntermediateUV Light

*Rf values are dependent on the specific mobile phase composition.

High-performance liquid chromatography (HPLC) is a highly efficient separation technique used to determine the purity of this compound and to perform quantitative analysis. wikipedia.org HPLC utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase. wikipedia.org This results in high-resolution separations.

For purity assessment, a sample of this compound is injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the product and potentially smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the sample. wikipedia.org A purity of 99.7% for 4,4'-diaminobenzanilide has been reported using HPLC. chemicalbook.com

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. nih.gov The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. Different types of HPLC, such as reversed-phase HPLC, are commonly used for the analysis of organic compounds. wikipedia.org

Table 5: Illustrative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound5.899.599.5
Impurity 13.20.3-
Impurity 27.10.2-

This table is a hypothetical representation of HPLC data for a purity analysis.

Size Exclusion Chromatography (SEC) for Molecular Size Distribution

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a powerful technique for separating molecules based on their size or hydrodynamic volume. mdpi.comnih.gov The fundamental principle involves the differential elution of molecules through a column packed with a porous stationary phase. mdpi.comnih.gov Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. nih.gov Conversely, smaller molecules can permeate the pores to varying extents, leading to a longer retention time and later elution. nih.gov

This method is particularly valuable for determining the molecular weight distribution of polymers and for analyzing aggregates in protein therapeutics. researchgate.netcarleton.edu The separation is isocratic, meaning the mobile phase composition remains constant throughout the run, which is advantageous for preserving the integrity of the analyte. nih.gov The resolution of SEC is influenced by several factors, including the particle size of the stationary phase, the pore size distribution, the column dimensions, and the flow rate. mdpi.com

Research Findings:

A review of the scientific literature did not yield specific studies applying Size Exclusion Chromatography to determine the molecular size distribution of this compound. While the technique is extensively used for macromolecules, its application to smaller molecules like this compound is less common but could be employed to assess purity and identify any potential oligomeric species or impurities of different sizes.

Crystallographic Studies

Crystallographic studies are instrumental in determining the precise three-dimensional arrangement of atoms within a crystalline solid. These techniques provide invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the atomic and molecular structure of a compound in its crystalline state. nanoscience.comnih.gov The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nanoscience.com The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov

Research Findings:

While specific single-crystal X-ray diffraction data for this compound was not found in the surveyed literature, crystallographic data for a closely related compound, 4,4'-Dinitrocarbanilide (also known as 1,3-bis(4-nitrophenyl)urea), is available and provides insight into the type of structural information that can be obtained. It is important to note that 4,4'-Dinitrocarbanilide has a urea (B33335) linkage (-NH-CO-NH-) instead of the amide linkage (-CO-NH-) in this compound.

The crystallographic data for 4,4'-Dinitrocarbanilide reveals an orthorhombic crystal system with the space group Pna2₁ . The unit cell parameters are a = 13.8899 Å, b = 24.389 Å, and c = 3.6682 Å, with angles α, β, and γ all being 90.00° . This detailed structural information allows for a precise understanding of the molecular conformation and the packing of the molecules in the solid state. For a derivative, N-(4,4'-Dibromo[1,1'-biphenyl]-2-yl)benzamide, SCXRD analysis showed a monoclinic symmetry with the space group P2₁/c usgs.gov.

Table 1: Illustrative Crystallographic Data for 4,4'-Dinitrocarbanilide

ParameterValue
Chemical FormulaC₁₃H₁₀N₄O₅
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.8899
b (Å)24.389
c (Å)3.6682
α (°)90.00
β (°)90.00
γ (°)90.00
Z4

Source: PubChem CID 9509

High-Pressure X-ray Diffraction for Crystalline Phase Transitions

High-Pressure X-ray Diffraction (HP-XRD) is a specialized technique used to study the structural changes of materials under extreme pressure conditions. myscope.trainingprotocols.io By employing a diamond anvil cell (DAC), a sample can be subjected to high pressures while being simultaneously analyzed by X-ray diffraction. myscope.trainingnih.gov This allows for the investigation of pressure-induced phase transitions, changes in bond lengths and angles, and the determination of the material's bulk modulus. researchgate.net

Research Findings:

No studies utilizing high-pressure X-ray diffraction to investigate the crystalline phase transitions of this compound were identified in the reviewed literature. Such studies could reveal important information about the compound's stability and structural transformations under compression, which is relevant for materials science applications. For instance, studies on other organic molecules have shown that pressure can induce significant changes in molecular packing and conformation.

Advanced Microscopic and Imaging Techniques

Advanced microscopic techniques provide direct visualization of the morphology and ultrastructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of a sample with high resolution and a large depth of field. nih.gov In SEM, a focused beam of electrons is scanned across the surface of the specimen, and the resulting signals, primarily secondary and backscattered electrons, are collected to form an image.

Research Findings:

No specific SEM micrographs or detailed morphological studies of this compound crystals were found in the public domain literature. The application of SEM would be highly beneficial in characterizing the crystal habit, surface features, and particle size distribution of synthesized this compound. The morphology of crystals is known to be influenced by the crystallization conditions, and SEM is a primary technique for visualizing these differences. For example, studies on other organic crystals have used SEM to observe how different solvents affect the resulting crystal morphology.

Atomic Force Microscopy (AFM) for Surface Topography of this compound

Currently, there is a notable absence of publicly available scientific literature detailing the application of Atomic Force Microscopy (AFM) for the specific analysis of this compound's surface topography. While AFM is a powerful and widely used technique for characterizing the surface morphology of various organic thin films, coatings, and crystalline materials at the nanoscale, specific research focusing on this compound has not been identified in the surveyed scientific databases.

Atomic Force Microscopy, in principle, would be a highly suitable method for investigating the surface characteristics of this compound. The technique allows for the three-dimensional visualization of a material's surface, providing quantitative data on parameters such as roughness, grain size, and the presence of crystalline domains or defects. This information is crucial for understanding how the molecule arranges itself in the solid state, which in turn influences its physical and chemical properties.

For related classes of compounds, such as other benzanilide derivatives and nitroaromatic compounds, AFM has been employed to study surface phenomena. For instance, research on other organic semiconductor thin films demonstrates the capability of AFM to resolve molecular organization and grain boundaries, which are critical for the performance of electronic devices. Similarly, studies on the aggregation of other complex organic molecules have utilized AFM to visualize and understand their structural organization on surfaces.

In a hypothetical AFM analysis of a this compound thin film or crystal, one would expect to obtain detailed topographical maps. From these maps, various surface parameters could be quantified. A data table summarizing such hypothetical findings would typically include:

Table 1: Hypothetical Surface Topography Parameters of this compound as Determined by AFM

ParameterDescriptionHypothetical Value Range
Root Mean Square (RMS) Roughness (Rq) The standard deviation of the surface height profile from the mean line.1 - 10 nm
Average Roughness (Ra) The arithmetic average of the absolute values of the profile height deviations from the mean line.0.8 - 8 nm
Maximum Peak Height (Rp) The height of the highest peak in the profile.5 - 20 nm
Maximum Valley Depth (Rv) The depth of the deepest valley in the profile.4 - 18 nm
Average Grain Size The average diameter of the crystalline grains on the surface.50 - 200 nm

It is important to reiterate that the values presented in the table are purely illustrative and are based on typical measurements for organic thin films. Without dedicated experimental research on this compound, these figures remain speculative.

Future research employing AFM on this compound could provide valuable insights into its solid-state packing, crystal growth mechanisms, and how different preparation methods (e.g., vapor deposition, spin coating, recrystallization) affect its surface morphology. Such studies would be instrumental in correlating its structure with its potential applications.

Computational and Theoretical Investigations of 4,4 Dinitrobenzanilide

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about a molecule's electronic structure. semanticscholar.org These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methodologies.

Density Functional Theory (DFT) is a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wiserpub.com It is based on the principle that the ground-state properties of a system are a unique functional of its electron density. nih.gov DFT has become a primary tool for predicting molecular geometries, electronic properties, and spectroscopic data due to its favorable balance of accuracy and computational cost. ijcce.ac.irgoogle.com

A fundamental step in theoretical chemistry is determining the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. numberanalytics.com Geometry optimization algorithms systematically alter the coordinates of the atoms to find the structure with the minimum total energy on the potential energy surface. google.com For flexible molecules like 4,4'-Dinitrobenzanilide, which has a central amide linkage allowing for rotation, this process is crucial.

Molecular Geometry Optimization: DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the lowest energy structure. nih.govfaccts.de The optimization process yields key structural parameters. While specific published DFT data for this compound is not available, Table 1 provides illustrative optimized geometric parameters that would be expected from such a calculation, based on studies of similar benzanilide (B160483) derivatives. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This data is representative and intended for illustrative purposes, as specific published computational values for this molecule were not found.)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=O (Amide)1.24
C-N (Amide)1.36
N-H (Amide)1.01
C-N (Aniline ring)1.42
N-O (Nitro group)1.23
**Bond Angles (°) **O=C-N (Amide)122.5
C-N-C (Amide)127.0
O-N-O (Nitro group)124.5
Dihedral Angles (°) Phenyl-Amide30.2
Amide-Anilide-25.8

Conformational Analysis: This involves studying the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. numberanalytics.comucsb.edu For this compound, the key rotations are around the C-N bond of the amide and the C-C bonds linking the phenyl rings to the amide group. Computational methods can map the potential energy surface as a function of these dihedral angles to identify stable conformers and the energy barriers between them. Studies on related N-methylanilides have used theoretical methods to investigate cis-trans conformational preferences of the amide bond, a key feature in the structure of benzanilides. acs.org

DFT is exceptionally useful for elucidating the electronic characteristics of a molecule. ijcce.ac.ir

Charge Distributions and Molecular Electrostatic Potential (MEP): The distribution of electrons within a molecule is not uniform, leading to regions that are electron-rich or electron-poor. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes this charge distribution. uni-muenchen.de It plots the electrostatic potential onto the electron density surface of the molecule. reed.edu In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the nitro groups and the carbonyl group, identifying them as sites for interaction with electrophiles or hydrogen bond donors. Conversely, the amide proton and aromatic protons would exhibit positive potential.

Molecular Orbitals (HOMO-LUMO): The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive and can be easily excited. For this compound, the strong electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap and influencing its electronic and optical properties.

Table 2: Illustrative Calculated Electronic Properties for this compound (Note: This data is representative and intended for illustrative purposes.)

PropertyCalculated Value (eV)
Energy of HOMO (EHOMO)-7.85
Energy of LUMO (ELUMO)-3.55
HOMO-LUMO Energy Gap (ΔE)4.30

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Simulation of Spectroscopic Data (e.g., Vibrational Frequencies)

DFT calculations can predict vibrational spectra (Infrared and Raman) by calculating the second derivatives of the energy with respect to atomic positions, which forms the Hessian matrix. csc.fi Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given frequency). faccts.deirjweb.com

A frequency calculation is also a crucial step to confirm that an optimized geometry corresponds to a true energy minimum. A stable structure will have no imaginary frequencies, whereas a transition state will have exactly one. sioc-journal.cn The calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching of the amide, and symmetric/asymmetric stretches of the NO₂ groups. Theoretical studies on similar molecules have shown that DFT methods can reproduce experimental vibrational data with good accuracy, though calculated frequencies are often scaled by a small factor to account for anharmonicity and other systematic errors. uni-muenchen.deresearchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical parameters. semanticscholar.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the Schrödinger equation more rigorously than DFT, though at a significantly higher computational cost. ucsb.edu

While DFT is often sufficient for geometry and property predictions of molecules the size of this compound, high-level ab initio calculations could be employed to obtain a more precise description of its electronic structure or to benchmark the accuracy of DFT results. For instance, they can provide highly accurate energies for different conformers or calculate excited state properties with greater reliability. However, the computational expense often limits their application to smaller molecules or requires the use of more modest basis sets. csc.fi

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insight into the behavior of molecules over time. researchgate.netsioc-journal.cn MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. reed.edu

For this compound, MD simulations could be used to explore several phenomena:

Conformational Dynamics: MD can simulate the transitions between different conformations in solution, revealing the flexibility of the molecule and the timescales of these changes. nih.gov

Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent influences the structure and dynamics of this compound.

Intermolecular Interactions: In a simulated condensed phase (e.g., a crystal or an amorphous solid), MD can be used to study how multiple this compound molecules interact and pack together, revealing information about intermolecular forces like hydrogen bonding and π-π stacking.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While less computationally intensive than quantum methods, the accuracy of MD is dependent on the quality of the force field used. For more complex processes, such as chemical reactions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where a small, reactive part of the system is treated with quantum mechanics and the larger environment is treated with molecular mechanics. researchgate.net

Simulation of Pressure-Induced Structural Changes in Crystalline Phases

The study of how crystalline materials respond to high pressure is crucial for understanding their stability and properties under extreme conditions. For an organic molecule like this compound, applying pressure can induce phase transitions, leading to new crystal packings with altered physical and chemical characteristics.

Computational simulations, particularly those employing Density Functional Theory (DFT) and molecular dynamics (MD), are powerful tools for predicting and analyzing these pressure-induced phenomena. ebsco.comnih.gov These methods can model the behavior of the crystal lattice as pressure increases, identifying potential phase transitions and characterizing the resulting structures. nih.govaps.orgaps.org

A typical computational workflow to investigate the pressure-induced structural changes of this compound would involve:

Equation of State (EOS) Calculations: By systematically compressing the unit cell of the known crystal structure of this compound and calculating the corresponding energy, an equation of state can be derived. This provides fundamental information such as the bulk modulus, which quantifies the material's resistance to compression. nih.govaps.org

Phonon Dispersion Calculations: The stability of a crystal structure at a given pressure can be assessed by calculating its phonon dispersion curves. The presence of imaginary phonon frequencies would indicate a dynamic instability, suggesting that a phase transition is likely to occur.

Crystal Structure Prediction: Advanced computational techniques can be used to predict novel, stable crystal structures of this compound at high pressures. These methods explore various possible packing arrangements to identify those with the lowest enthalpy at a given pressure.

Analysis of Intermolecular Interactions and Hydrogen Bonding Dynamics

The crystal packing and macroscopic properties of this compound are governed by a network of intermolecular interactions. These include van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially hydrogen bonds. The nitro groups, being strong electron-withdrawing groups, and the amide linkage are key functional groups that dictate the nature and strength of these interactions.

Computational methods provide invaluable insights into these non-covalent interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density distribution to identify and characterize chemical bonds, including hydrogen bonds and other weak interactions. It can quantify the strength and nature of these interactions.

Non-Covalent Interaction (NCI) Analysis: NCI plots are used to visualize and identify the regions of space where non-covalent interactions occur, providing a qualitative understanding of the interaction landscape within the crystal.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic nature of these interactions, particularly hydrogen bonds. ebsco.comnih.gov By simulating the motion of atoms over time, one can analyze the stability, lifetime, and geometry of hydrogen bonds and other intermolecular contacts. While intermolecular hydrogen bonding is a key factor in many molecular crystals, the specific dynamics in this compound would depend on the presence of suitable hydrogen bond donors and acceptors in its crystal structure. ruc.dkrsc.org

For this compound, a key interaction would be the hydrogen bond between the amide proton (N-H) of one molecule and a nitro group oxygen or the carbonyl oxygen of a neighboring molecule. MD simulations could reveal the flexibility of these bonds and their behavior at different temperatures.

Structure-Reactivity Relationship Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. slideshare.net These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

For this compound, QSAR studies could be employed to predict various properties, such as its potential biological activity or its reactivity in certain chemical transformations. The development of a QSAR model typically involves the following steps:

Data Set Compilation: A dataset of compounds with known activities or properties, structurally related to this compound, would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP (lipophilicity), electronic parameters (e.g., Hammett constants), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges). slideshare.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the activity. researchgate.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

The nitro groups in this compound are strong electron-withdrawing groups, which significantly influence its electronic properties and, consequently, its reactivity. Computational studies using DFT can quantify these effects by calculating parameters like frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, which can serve as valuable descriptors in QSAR models. researchgate.net

While specific QSAR models for this compound were not found, the general methodology is well-established and has been applied to a vast number of organic compounds, including other nitroaromatics and benzanilides, to predict their activities and properties. wur.nlresearchgate.netnih.gov

Applications of 4,4 Dinitrobenzanilide As a Chemical Intermediate in Advanced Research and Synthesis

Building Blocks for Advanced Organic Synthesis

The strategic placement of the nitro groups on the benzanilide (B160483) framework makes 4,4'-Dinitrobenzanilide a highly useful precursor for constructing more complex molecules. Through targeted chemical reactions, this compound can be readily converted into various substituted benzanilides, expanding its utility in synthetic chemistry.

Precursor for Amino-Substituted Benzanilides (e.g., 4,4'-Diaminobenzanilide)

One of the most significant applications of this compound is its role as a precursor to 4,4'-Diaminobenzanilide (B1630359). The transformation is typically achieved through the reduction of both nitro groups to amino groups. This reduction can be accomplished using several methods, with catalytic hydrogenation being a common and efficient approach.

In a typical industrial-scale procedure, this compound is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reaction is often carried out in a solvent such as N,N-dimethylformamide (DMF) under hydrogen pressure at an elevated temperature. researchgate.net This method is known for its high yield, with reports of up to 96.1% yield of 4,4'-Diaminobenzanilide. researchgate.net

Historically, methods like the Béchamp reduction, which uses iron filings in an acidic medium, were also employed for this conversion. imrpress.com This older method involves refluxing the dinitro compound with iron powder and hydrochloric acid. imrpress.com While effective, catalytic hydrogenation is often preferred in modern synthesis due to its cleaner reaction profile and higher efficiency.

Table 1: Comparison of Synthesis Methods for 4,4'-Diaminobenzanilide from this compound

Method Reducing Agent/Catalyst Solvent Temperature Yield Reference
Catalytic Hydrogenation Hydrogen gas, Pd/C N,N-dimethylformamide 100 ± 1 °C 96.1% researchgate.net
Béchamp Reduction Iron powder, HCl Water 95°C (Reflux) 89% (dinitro starting material) imrpress.com

The resulting 4,4'-Diaminobenzanilide is a valuable monomer in its own right, particularly in the synthesis of high-performance polymers. scirp.org

Synthesis of Polynitrobenzanilide Derivatives (e.g., Trinitrobenzanilides)

While the reduction to diamino compounds is a primary application, the dinitro structure of this compound also allows for the potential synthesis of even more highly nitrated benzanilide derivatives. Further nitration would introduce additional nitro groups onto the aromatic rings, leading to polynitrobenzanilides such as trinitrobenzanilides. Such compounds are of interest in the field of energetic materials and as intermediates for other specialized chemical syntheses. The existing nitro groups on this compound deactivate the rings towards electrophilic substitution, meaning that forcing conditions would be required for further nitration.

Foundation for Functional Materials Research

The derivatives of this compound, particularly 4,4'-Diaminobenzanilide, are foundational to the development of a variety of functional materials. These materials find applications in dyes, pharmaceuticals, and electronics, highlighting the importance of the parent dinitro compound as a starting point.

Development of Precursors for Dye and Pigment Synthesis

This compound serves as an intermediate in the synthesis of dyes and pigments. lookchem.comguidechem.com More directly, its reduction product, 4,4'-Diaminobenzanilide, is a key component in the production of azo dyes. imrpress.compaspk.org Azo dyes are a large and important class of colored compounds used extensively in the textile industry.

The synthesis of these dyes typically involves a two-step process:

Bis-diazotization: The two amino groups of 4,4'-Diaminobenzanilide are converted into diazonium salts by treating the compound with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C). paspk.org

Coupling: The resulting bis-diazonium salt is then reacted with various coupling components, such as naphthol or salicylic (B10762653) acid derivatives, to form the final trisazo or disazo dye molecule. researchgate.netsciforum.net

Researchers have synthesized a range of direct dyes using 4,4'-Diaminobenzanilide as a non-carcinogenic alternative to benzidine, creating dyes with various colors and good fastness properties on fabrics like cotton. paspk.orgresearchgate.net For example, a symmetric disazo direct dye, an analog of C.I. Direct Yellow 1, was synthesized using 4,4'-diaminobenzanilide as the central component. researchgate.net

Intermediate for Pharmaceutical Active Ingredient Development

This compound and its derivatives are utilized as intermediates in the synthesis of certain pharmaceuticals. guidechem.com The general strategy involves the transformation of the nitro groups into amines, which are common functionalities in many active pharmaceutical ingredients (APIs). advancionsciences.comreachemchemicals.com

For instance, the core structure of 4-amino-N-(4-aminophenyl)benzamide (4,4'-Diaminobenzanilide) is a key fragment in the design of novel therapeutic agents. Research has shown that analogues of this structure are being investigated as inhibitors of DNA methyltransferase (DNMT), which are targets in cancer therapy. nih.gov Specifically, derivatives of N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-(quinolin-4-ylamino)benzamide, which contains the 4-amino-N-(4-aminophenyl)benzamide backbone, have been synthesized and evaluated for their biological activity. nih.gov The synthesis of these complex molecules often relies on the availability of versatile building blocks that can be traced back to starting materials like this compound.

Exploration in Organic Electronic Device Components

The rigid, linear structure of the benzanilide framework, particularly in the diamino derivative, makes it an attractive candidate for applications in organic electronics. 4,4'-Diaminobenzanilide is used in the synthesis of aromatic polyamides, which are high-performance polymers. scirp.org

These polyamides are synthesized through a low-temperature poly-condensation reaction between 4,4'-Diaminobenzanilide and a diacid chloride, such as terephthaloyl chloride. scirp.org The resulting polymers exhibit several desirable properties for electronic applications:

High Thermal Stability: Thermogravimetric analysis has shown that these polymers are stable at temperatures up to 300°C. scirp.org

Fluorescence: The polymers exhibit a strong blue fluorescence, making them potential materials for use in organic light-emitting diodes (OLEDs). scirp.org

The rod-like molecular geometry of the 4,4'-Diaminobenzanilide monomer contributes to the ordered packing of the polymer chains, which is beneficial for charge transport in electronic devices. The development of such advanced functional materials begins with the synthesis and functionalization of simpler precursors like this compound.

Table 2: Properties of Aromatic Polyamide Derived from 4,4'-Diaminobenzanilide

Property Finding Potential Application Reference
Thermal Stability Stable up to 300°C High-temperature resistant components scirp.org
Fluorescence Strong blue fluorescence near 420 nm Organic Light-Emitting Diodes (OLEDs) scirp.org
Structure Aromatic polyamide Functional polymer materials scirp.org

Research Tools and Mechanistic Probes

The chemical properties of this compound make it a valuable tool for investigating biological processes and enzymatic mechanisms. Its nitro groups can undergo a variety of chemical transformations, which can be harnessed to probe the activity of specific enzymes or to design responsive molecular systems.

Nitroaromatic compounds are well-established substrates for a class of enzymes known as nitroreductases. These enzymes, found in various microorganisms, catalyze the reduction of nitro groups to the corresponding amino groups. nih.govoup.comcdnsciencepub.com The activity of nitroreductases is of significant interest in fields such as bioremediation and prodrug therapy. While specific kinetic studies on this compound as a substrate for nitroreductases are not extensively documented in the available literature, its structural similarity to other dinitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT) and dinitroaniline herbicides, suggests its potential as a substrate for these enzymes. cdnsciencepub.comresearchgate.net The enzymatic reduction would proceed in a stepwise manner, yielding nitroso, hydroxylamino, and finally amino derivatives. The rate of this reduction can be monitored spectrophotometrically, providing a means to assess nitroreductase activity.

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes crucial for the detoxification of a wide array of xenobiotic compounds. scbt.comnih.gov They catalyze the conjugation of glutathione to electrophilic substrates, rendering them more water-soluble and easier to excrete. scbt.com A common model substrate for GST activity is 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.govmdpi.com The electron-withdrawing nitro groups on the aromatic ring of CDNB make it highly electrophilic and susceptible to nucleophilic attack by the thiol group of glutathione. Given that this compound also possesses two electron-withdrawing nitro groups, it is plausible that it could serve as a substrate for GSTs, although likely with different kinetics compared to CDNB due to steric and electronic differences. The enzymatic reaction would involve the nucleophilic aromatic substitution of one of the nitro groups by glutathione.

Table 1: Potential Enzymatic Reactions with this compound as a Substrate

Enzyme FamilyProposed ReactionPotential Application
NitroreductasesReduction of one or both nitro groups to amino groupsStudying nitroreductase activity and specificity
Glutathione S-TransferasesConjugation of glutathione to the aromatic ringInvestigating GST-mediated detoxification pathways

The development of small-molecule fluorescent probes is a powerful approach for visualizing and quantifying biological analytes and processes. nih.govacs.org A common strategy in probe design involves modulating the fluorescence properties of a fluorophore through a specific chemical reaction. nih.gov Nitroaromatic compounds are often used as precursors in the synthesis of fluorescent probes, where the nitro groups act as fluorescence quenchers. The reduction of the nitro groups to the corresponding electron-donating amino groups can lead to a significant increase in fluorescence, a "turn-on" response. acs.org

While no specific fluorescent probes derived directly from this compound are prominently reported in the reviewed literature, its structure provides a clear blueprint for such an application. The synthetic strategy would involve the reduction of the two nitro groups to form 4,4'-diaminobenzanilide. This resulting diamine is inherently more fluorescent than its dinitro precursor. Furthermore, the two amino groups provide reactive handles for further chemical modification to create more complex and targeted fluorescent probes. For instance, these amino groups can be reacted with other molecules to form Schiff bases or amides, potentially tuning the photophysical properties of the resulting molecule. mdpi.com The change in fluorescence upon reduction of the nitro groups could be exploited to develop probes for detecting nitroreductase activity or for sensing reducing environments within cells.

Table 2: Hypothetical Design Strategy for a Fluorescent Probe from this compound

Starting MaterialChemical TransformationResulting FluorophorePotential Sensing Application
This compound (non-fluorescent)Reduction of nitro groups4,4'-Diaminobenzanilide (fluorescent)Nitroreductase activity, reductive stress

Catalytic Applications of Derived Compounds or Analogues

The chemical transformation of this compound can yield precursors for catalytically active molecules. The reduction of this compound to 4,4'-diaminobenzanilide is a key step in this process. This diamine can then be used to synthesize Schiff bases, which are known to form stable complexes with various transition metals. nanoient.orgresearchgate.net These metal-Schiff base complexes have shown significant catalytic activity in a range of organic reactions. researchgate.netrsc.org

A study by Seethalakshmi et al. describes the synthesis of cobalt(II), nickel(II), and copper(II) complexes with a Schiff base ligand derived from the condensation of 4,4'-diaminobenzanilide and p-nitrobenzaldehyde. nanoient.orgnanoient.org While this particular study focused on the biological applications of these complexes as anti-tumor and anti-dengue agents, the structural features of these metal complexes suggest their potential for catalytic applications. nanoient.orgnanoient.org The coordination of the metal ion to the Schiff base ligand can create a catalytically active center for various transformations, such as oxidation, reduction, and C-C bond-forming reactions. The specific catalytic activity would depend on the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions. For example, similar Schiff base complexes have been used as catalysts in the synthesis of benzimidazoles and other heterocyclic compounds. doi.orgacs.org

Table 3: Potential Catalytic Applications of Compounds Derived from this compound

Derived CompoundType of CatalystPotential Catalytic Reactions
Metal complexes of Schiff bases from 4,4'-diaminobenzanilideHomogeneous catalystOxidation of alcohols, epoxidation of alkenes, C-C coupling reactions
4,4'-diaminobenzanilidePrecursor for ligands in organocatalysisAsymmetric synthesis

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